Benzo[d][1,3]dioxole-5-sulfonyl fluoride

SuFEx click chemistry Covalent inhibitors Chemical biology probes

This benzodioxole sulfonyl fluoride is a premier SuFEx electrophilic warhead for covalent fragment-based drug discovery. Its hydrolytic stability under physiological conditions surpasses corresponding sulfonyl chlorides, enabling direct protein incubation without loss of active reagent. The rigid benzodioxole core reduces conformational complexity, sharpening SAR. With XLogP3=1.4 and TPSA=61 Ų, it meets CNS MPO criteria, ideal for balanced fragment libraries.

Molecular Formula C7H5FO4S
Molecular Weight 204.18 g/mol
Cat. No. B12504824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d][1,3]dioxole-5-sulfonyl fluoride
Molecular FormulaC7H5FO4S
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)S(=O)(=O)F
InChIInChI=1S/C7H5FO4S/c8-13(9,10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2
InChIKeyCLFBVVAGJBPTBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo[d][1,3]dioxole-5-sulfonyl fluoride: Core Identifier Data and SuFEx-Ready Characteristics


Benzo[d][1,3]dioxole-5-sulfonyl fluoride (CAS 203187-71-7) is a bicyclic aromatic sulfonyl fluoride with molecular formula C₇H₅FO₄S and molecular weight 204.18 g·mol⁻¹ [1]. It belongs to the sulfur(VI) fluoride exchange (SuFEx) click-chemistry hub family, where the sulfonyl fluoride group serves as an electrophilic warhead for covalent modification of nucleophilic residues in proteins or for modular small-molecule assembly [2]. The compound is supplied as a yellow-to-white solid with a measured melting point of 71–72 °C, and commercial purity is typically ≥95% .

Why Generic Substitution Fails for Benzo[d][1,3]dioxole-5-sulfonyl fluoride


Not all sulfonyl halides are equivalent in SuFEx chemistry. The fluoride leaving group provides a unique balance of stability and reactivity that is fundamentally different from the corresponding sulfonyl chloride (1,3-benzodioxole-5-sulfonyl chloride, CAS 115010-10-1). Sulfonyl chlorides hydrolyze rapidly in aqueous media, limiting their utility in biological contexts, whereas sulfonyl fluorides exhibit markedly greater hydrolytic stability under physiological conditions, enabling chemoselective protein modification in complex biological milieux [1]. Furthermore, the benzodioxole scaffold imparts distinct electronic properties that modulate the electrophilicity of the SO₂F group relative to simple phenyl sulfonyl fluorides, making direct substitution with unsubstituted aryl sulfonyl fluorides unreliable for applications requiring defined reactivity windows [2].

Benzo[d][1,3]dioxole-5-sulfonyl fluoride: Head-to-Head Comparative Evidence for Scientific Procurement


Hydrolytic Stability Advantage Over 1,3-Benzodioxole-5-sulfonyl Chloride

The defining differentiation of benzo[d][1,3]dioxole-5-sulfonyl fluoride relative to its chloride counterpart is aqueous stability. While the chloride analog undergoes rapid hydrolysis (half-life < 2 min in pH 7.4 buffer, class-level data for aromatic sulfonyl chlorides), the fluoride variant is documented to persist for hours under identical conditions [1]. Although a direct head-to-head half-life measurement for this specific benzodioxole pair has not been published, the class-level differential between aromatic sulfonyl fluorides and chlorides is robustly established across multiple heterocyclic systems [1][2]. This stability differential is the primary reason procurement specifications for biological probe synthesis consistently select the fluoride over the chloride.

SuFEx click chemistry Covalent inhibitors Chemical biology probes

Computed Lipophilicity (XLogP3) and Topological Polar Surface Area for Blood-Brain Barrier Permeability Prediction

Computationally predicted physicochemical descriptors differentiate this compound from common aryl sulfonyl fluoride alternatives. The XLogP3 value of 1.4 [1] places it in the favorable CNS multiparameter optimization (MPO) range (1–3), contrasting with higher lipophilicity values (XLogP3 ≥ 2.5) typical of most phenyl sulfonyl fluoride building blocks. The topological polar surface area (TPSA) of 61 Ų [1] falls below the 90 Ų threshold associated with favorable blood-brain barrier penetration. These computed properties position the benzodioxole scaffold as a potentially superior starting point for CNS-targeted covalent probe design.

CNS drug discovery ADME prediction Fragment-based drug design

Hydrogen Bond Acceptor Count and Rotatable Bond Constraint Relative to Flexible Sulfonyl Fluoride Alternatives

The rigid benzodioxole core imposes a constrained geometry with only one rotatable bond (the S–C linkage) [1] and five hydrogen bond acceptors [1]. In comparison, flexible aliphatic sulfonyl fluorides (e.g., alkyl-SO₂F building blocks) typically possess 3–6 rotatable bonds and 3–4 H-bond acceptors. The lower conformational entropy of the benzodioxole template translates to a more favorable entropic binding penalty upon target engagement, which is a well-established tenet of fragment-based lead generation [2].

Ligand efficiency metrics Scaffold rigidity Medicinal chemistry optimization

Recommended Application Scenarios for Benzo[d][1,3]dioxole-5-sulfonyl fluoride Based on Evidence


SuFEx-Based Covalent Probe Synthesis for Chemical Biology

The compound is best deployed as a SuFEx electrophilic warhead for lysine or tyrosine targeting in covalent inhibitor design. Its enhanced aqueous stability relative to the corresponding sulfonyl chloride (class-level evidence) makes it suitable for direct incubation with purified proteins or cell lysates without the risk of premature hydrolysis, thereby preserving active reagent concentration for target engagement [1].

Fragment Library Construction for CNS-Targeted Lead Discovery

With a computed XLogP3 of 1.4 and TPSA of 61 Ų, this fragment satisfies key CNS MPO criteria. It should be preferentially included in fragment screening libraries over more lipophilic aryl sulfonyl fluorides when balanced physicochemical properties are required [2].

Modular Assembly of Sulfonamide Derivatives via SuFEx Click Chemistry

The benzodioxole sulfonyl fluoride serves as a stable SuFEx hub for reacting with amine nucleophiles to generate sulfonamide libraries. Its rigid core and single rotatable bond reduce conformational complexity in the resulting products, facilitating SAR interpretation in medicinal chemistry programs [3].

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